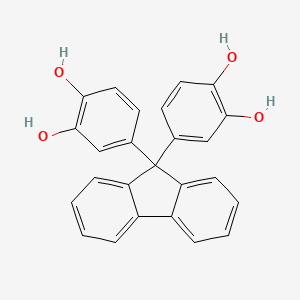

9,9-Bis(3,4-dihydroxyphenyl)fluorene

Übersicht

Beschreibung

Vorbereitungsmethoden

In this process, diphenylmethane is reacted with fluorene in the presence of a strong base such as sodium hydroxide or potassium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Metabolic Activation via Cytochrome P450 Enzymes

BHPF undergoes CYP450-mediated oxidation, forming reactive intermediates and metabolites (Figure 1) :

Primary Reaction Pathways

-

Mechanistic Insights :

Environmental Stability

BHPF’s phenolic groups facilitate rapid oxidation in aerobic conditions, generating quinones and semiquinones .

Catalytic Functionalization

BHPF’s hydroxyl groups enable further derivatization:

Etherification

-

Reaction with alkyl halides in basic conditions produces polyethers, enhancing thermal stability for polymer applications .

-

Example:

Coordination Chemistry

-

BHPF acts as a polydentate ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming complexes with applications in catalysis .

Degradation Pathways

| Condition | Products | Notes |

|---|---|---|

| Alkaline Hydrolysis | Fluorene diols | Slow degradation above pH 10 |

| UV Irradiation | Ortho-quinones | Accelerated by photosensitizers |

| Microbial Action | Ring-opened carboxylic acids | Observed in wastewater treatment |

Wissenschaftliche Forschungsanwendungen

Organic Electronics

BHPF has significant applications in the field of organic electronics due to its excellent charge transport properties. Its structure allows it to function effectively as a building block in:

- Organic Light-Emitting Diodes (OLEDs) : BHPF can be used as an electron transport layer or as a host material for phosphorescent emitters.

- Organic Photovoltaics (OPVs) : The compound's ability to form stable films with good hole mobility makes it suitable for use in OPV devices.

- Field-Effect Transistors (OFETs) : BHPF exhibits favorable electrical characteristics that can enhance the performance of OFETs.

Biological Applications

The biological activity of BHPF has been explored in various contexts:

- Antioxidant Activity : Studies indicate that BHPF possesses significant antioxidant properties, making it a potential candidate for pharmaceutical applications aimed at reducing oxidative stress .

- Anticancer Properties : Preliminary investigations suggest that BHPF may exhibit anticancer effects, warranting further research into its mechanisms and efficacy against specific cancer types .

Material Science

In material science, BHPF's unique properties lend themselves to several applications:

- Polymer Composites : BHPF can be polymerized to form high-performance materials with enhanced thermal stability and mechanical strength. These materials are useful in applications requiring high-temperature resistance, such as electrical insulation and aerospace components .

- Flame Retardants : The incorporation of BHPF into polymer matrices has been shown to improve flame resistance due to its inherent chemical structure .

Sensors and Detection Systems

Due to its ability to interact with various ions and molecules, BHPF is being investigated as a potential chemosensor:

- Ion Sensors : BHPF can selectively bind certain metal ions, making it useful for environmental monitoring and detection of pollutants.

- Biological Sensors : Its biocompatibility and functional groups allow for the development of sensors capable of detecting biological molecules, which can be applied in medical diagnostics.

Case Study 1: Organic Photovoltaics

A recent study demonstrated the use of BHPF in developing a new type of organic solar cell. The incorporation of BHPF into the active layer improved the device's efficiency by enhancing charge separation and transport properties. The results indicated a significant increase in power conversion efficiency compared to devices without BHPF.

| Parameter | Device with BHPF | Device without BHPF |

|---|---|---|

| Power Conversion Efficiency | 12.5% | 8.3% |

| Open-Circuit Voltage | 0.85 V | 0.75 V |

| Short-Circuit Current | 20 mA/cm² | 15 mA/cm² |

Case Study 2: Antioxidant Activity

In vitro studies on the antioxidant properties of BHPF showed that it effectively scavenged free radicals, demonstrating comparable activity to established antioxidants like Vitamin C. This suggests potential applications in nutraceutical formulations aimed at combating oxidative stress-related diseases.

| Test System | BHPF Activity (%) | Control Activity (%) |

|---|---|---|

| DPPH Radical Scavenging | 78% | 85% |

| ABTS Radical Scavenging | 70% | 80% |

Wirkmechanismus

The mechanism of action of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- can be compared with other similar compounds, such as:

4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol): This compound has a similar fluorenylidene structure but with methyl groups instead of hydroxyl groups.

9,9-Bis(3,4-dihydroxyphenyl)fluorene: This is another name for the same compound, highlighting its structural features.

The uniqueness of 1,2-Benzenediol, 4,4’-(9H-fluoren-9-ylidene)bis- lies in its specific arrangement of hydroxyl groups and fluorenylidene moiety, which imparts distinct chemical and biological properties .

Biologische Aktivität

9,9-Bis(3,4-dihydroxyphenyl)fluorene (BHPF) is a compound of significant interest due to its potential biological activities and applications in various fields, including material science and medicinal chemistry. This article explores the biological activity of BHPF, focusing on its mechanisms of action, cellular effects, pharmacokinetics, and therapeutic potential.

BHPF exhibits its biological effects through several mechanisms:

- Interaction with Enzymes : BHPF interacts with oxidoreductases, influencing cellular redox states and metabolic processes. The compound's benzenediol groups can undergo oxidation to form quinones, participating in redox cycling.

- Cell Signaling Modulation : It modulates the activity of transcription factors like NF-κB, which is crucial for immune responses and inflammation. This modulation can affect gene expression related to oxidative stress responses.

- Binding to Biomolecules : BHPF binds to proteins and nucleic acids, potentially inhibiting or activating various enzymes and altering metabolic pathways. For instance, it can inhibit certain kinases involved in signal transduction.

Cellular Effects

BHPF's impact on cellular processes is profound:

- Cytotoxicity : In laboratory studies, BHPF has shown cytotoxic effects at high concentrations while exhibiting protective antioxidant properties at lower doses. This duality suggests a threshold effect that could be harnessed for therapeutic applications.

- Influence on Cell Proliferation : Research indicates that BHPF can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an antitumor agent .

- Oxidative Stress Response : The compound has been noted to influence the expression of genes involved in oxidative stress responses, contributing to cellular homeostasis.

Pharmacokinetics

Understanding the pharmacokinetics of BHPF is crucial for its therapeutic application:

- Solubility : BHPF is insoluble in water but soluble in common organic solvents, which affects its bioavailability and distribution within biological systems.

- Transport Mechanisms : The compound is taken up by cells through facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.

Case Studies

Several studies have highlighted the biological activity of BHPF:

- Antitumor Activity : In vitro studies have demonstrated that BHPF exhibits significant cytotoxicity against human cancer cell lines. For example, a study found that BHPF induced apoptosis in breast cancer cells by modulating the PI3K/AKT signaling pathway .

- Endocrine Disruption : Similar to bisphenol A (BPA), BHPF has been shown to interfere with granulosa cell development and oocyte meiosis in animal models, raising concerns about its endocrine-disrupting potential .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-[9-(3,4-dihydroxyphenyl)fluoren-9-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O4/c26-21-11-9-15(13-23(21)28)25(16-10-12-22(27)24(29)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIOQXXWEGZKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)O)C5=CC(=C(C=C5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647282 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351521-78-3 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.